molecular formula C15H22N2O3 B4585924 3-(isobutyrylamino)-N-(3-methoxypropyl)benzamide

3-(isobutyrylamino)-N-(3-methoxypropyl)benzamide

Cat. No. B4585924
M. Wt: 278.35 g/mol
InChI Key: RRCFWCLEEJTYDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves methods such as the Bischler-Napieralski reaction, which has been utilized for creating compounds with potential neuroleptic activity. For example, compounds designed as potential neuroleptics were synthesized and evaluated for their inhibitory effects, showing a good correlation between structure and activity (Iwanami et al., 1981). Additionally, the Rhodium(III)-catalyzed redox-neutral 1,1-cyclization of N-Methoxy benzamides with maleimides via C-H/N-H/N-O activation provides a pathway for synthesizing isoindolinone spirosuccinimides, highlighting the diverse methods available for constructing benzamide derivatives (B. Ramesh et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated through techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed both experimentally and theoretically, revealing its crystallization in a triclinic system and providing insights into its electronic properties and chemical reactivity (S. Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of functional groups and structures, offering insights into their reactivity and potential applications. The oxidative cycloaddition of benzamides and alkynes, for example, has been developed using Rh(III) catalysts, leading to the formation of isoquinolones in good yield (T. Hyster & T. Rovis, 2010). Such reactions highlight the versatility of benzamide derivatives in synthetic chemistry.

Scientific Research Applications

Metabolism and Biomonitoring

Benzamide derivatives like acrylamide have been studied for their metabolism in humans and their potential for forming hemoglobin adducts, which could serve as biomarkers of exposure. For instance, the metabolism of acrylamide, a compound structurally related to benzamides, involves conjugation with glutathione and oxidation to form glycidamide, leading to the formation of specific metabolites detectable in urine. This has implications for monitoring occupational or dietary exposure to such compounds through biomonitoring techniques (Fennell et al., 2005; Hartmann et al., 2009).

Diagnostic Imaging

Certain benzamide derivatives have been explored as radioligands for diagnostic imaging. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its potential to visualize primary breast tumors in humans through preferential binding to sigma receptors overexpressed on cancer cells. This suggests a potential application of structurally related benzamide compounds in the development of new diagnostic imaging agents for cancer (Caveliers et al., 2002).

Therapeutic Agents

The study of benzamide derivatives extends into their potential therapeutic uses, particularly in the context of neurology and oncology. For instance, radiolabeled benzamides have been used to detect melanoma metastases, leveraging their interaction with melanin or specific receptors. This highlights the potential of benzamide derivatives in the development of targeted therapies or diagnostic tools for melanoma and possibly other cancers (Maffioli et al., 1994).

properties

IUPAC Name

N-(3-methoxypropyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)14(18)17-13-7-4-6-12(10-13)15(19)16-8-5-9-20-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCFWCLEEJTYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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